molecular formula C20H26N4O2 B15294563 Hexamidine-d12 Dihydrochloride

Hexamidine-d12 Dihydrochloride

Cat. No.: B15294563
M. Wt: 366.5 g/mol
InChI Key: OQLKNTOKMBVBKV-DDYHUIDZSA-N
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Description

Hexamidine-d12 Dihydrochloride is a deuterium-labeled version of Hexamidine Dihydrochloride. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Hexamidine-d12 Dihydrochloride is synthesized from Hexamidine Dihydrochloride through a process of deuteration. This involves replacing the hydrogen atoms in the molecule with deuterium atoms. The preparation of Hexamidine Dihydrochloride itself involves the synthesis of Hexamidine, which is an aromatic diamidine. Hexamidine is primarily used as the diisethionate salt, but it was first synthesized as the dihydrochloride salt . The preparation of Hexamidine Dihydrochloride from Hexamidine diisethionate involves a simple acid addition reaction .

Chemical Reactions Analysis

Hexamidine-d12 Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

4-[6-(4-carbamimidoylphenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexoxy]benzenecarboximidamide

InChI

InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24)/i1D2,2D2,3D2,4D2,13D2,14D2

InChI Key

OQLKNTOKMBVBKV-DDYHUIDZSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(=N)N)C([2H])([2H])C([2H])([2H])OC2=CC=C(C=C2)C(=N)N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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